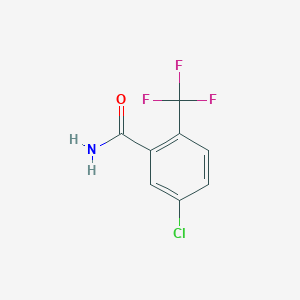

5-Chloro-2-(trifluoromethyl)benzamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF3NO/c9-4-1-2-6(8(10,11)12)5(3-4)7(13)14/h1-3H,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHXSHBPNICIQJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(=O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80378754 | |

| Record name | 5-chloro-2-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

654-94-4 | |

| Record name | 5-chloro-2-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 654-94-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Chloro-2-(trifluoromethyl)benzamide for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectral analysis, and potential applications of 5-Chloro-2-(trifluoromethyl)benzamide, a key building block in modern medicinal chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development who require a detailed understanding of this compound for their work.

Core Chemical and Physical Properties

This compound is a substituted aromatic amide that has garnered significant interest in the pharmaceutical industry. The presence of both a chloro and a trifluoromethyl group on the benzamide scaffold imparts unique electronic and lipophilic properties, making it a valuable intermediate in the synthesis of complex molecular architectures with potential therapeutic activities.[1]

Structural and General Information

| Property | Value | Source |

| Chemical Name | This compound | [2] |

| CAS Number | 654-94-4 | [2][3] |

| Molecular Formula | C₈H₅ClF₃NO | [2][3] |

| Molecular Weight | 223.58 g/mol | [2][3] |

| Canonical SMILES | C1=CC(=C(C=C1Cl)C(=O)N)C(F)(F)F | [4] |

| InChI Key | GHXSHBPNICIQJS-UHFFFAOYSA-N |

Physicochemical Data

| Property | Value | Source |

| Physical Form | Solid | |

| Melting Point | 137 °C | [5] |

| Boiling Point | 241.9 ± 40.0 °C (Predicted) | [5] |

| Density | 1.455 ± 0.06 g/cm³ (Predicted) | [5] |

| pKa | 14.87 ± 0.50 (Predicted) | [5] |

| Solubility | Information not readily available in searched sources. Generally, such compounds exhibit solubility in polar organic solvents like methanol, ethanol, DMSO, and chlorinated solvents. Experimental verification is recommended. |

Synthesis and Reactivity

The synthesis of this compound can be approached through several synthetic routes, primarily involving the functionalization of a pre-existing substituted benzene ring. The choice of starting material and reaction conditions is critical to achieving a high yield and purity of the final product.

Conceptual Synthetic Pathways

Two plausible and commonly employed synthetic strategies for the preparation of this compound are outlined below. These pathways are based on established organic chemistry principles and syntheses of analogous compounds.

Caption: Conceptual synthetic pathways to this compound.

Detailed Experimental Protocol: Synthesis via Hydrolysis of Nitrile (Pathway B)

This protocol is adapted from general procedures for the hydrolysis of benzonitriles to benzamides, a common and effective transformation in organic synthesis.[6]

Step 1: Reaction Setup

-

To a stirred solution of 5-Chloro-2-(trifluoromethyl)benzonitrile (1.0 eq) in a suitable solvent such as ethanol or DMSO, add a base (e.g., potassium carbonate or sodium hydroxide, 1.1-1.5 eq).

-

Cool the mixture in an ice bath.

Step 2: Reagent Addition

-

Slowly add hydrogen peroxide (30% aqueous solution, 2.0-3.0 eq) to the reaction mixture, ensuring the temperature is maintained below 10 °C. The exothermicity of this reaction necessitates careful, dropwise addition.

Step 3: Reaction and Work-up

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Quench the reaction by pouring it into cold water.

-

The product, this compound, will often precipitate as a solid. Collect the solid by vacuum filtration.

-

Wash the collected solid with cold water and then a minimal amount of a cold non-polar solvent (e.g., hexane) to remove non-polar impurities.

Step 4: Purification

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the final product as a crystalline solid.

Spectral Characterization

A thorough spectral analysis is essential for the unambiguous identification and purity assessment of this compound. Below are the expected spectral characteristics based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the amide protons. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing nature of the chloro and trifluoromethyl substituents.

-

Amide Protons (-CONH₂): Two broad singlets are expected in the region of δ 7.5-8.5 ppm. The chemical shift can be highly dependent on the solvent and concentration.

-

Aromatic Protons: Three signals in the aromatic region (δ 7.0-8.0 ppm) are anticipated, corresponding to the three protons on the benzene ring. The coupling constants will be indicative of their relative positions (ortho, meta).

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

Carbonyl Carbon (-C=O): A signal in the downfield region, typically around δ 165-175 ppm.

-

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbons attached to the electron-withdrawing groups (Cl and CF₃) will be shifted downfield. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3100 | N-H stretching (amide) |

| ~1660 | C=O stretching (amide I band) |

| ~1600 | N-H bending (amide II band) |

| 1400-1000 | C-F stretching (strong) |

| 800-600 | C-Cl stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 223.00117 for the monoisotopic mass).[4] The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak.

-

Fragmentation: Common fragmentation pathways may include the loss of the amide group (-NH₂) and cleavage of the C-C bond between the aromatic ring and the carbonyl group.

Applications in Drug Discovery and Development

This compound serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules.[7][8] The trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates, while the chloro substituent can modulate the electronic properties and provide a site for further functionalization.[1]

Role as a Pharmaceutical Intermediate

This compound is a valuable building block for creating more complex molecules targeting various disease pathways. Its utility is highlighted in the synthesis of:

-

Enzyme Inhibitors: The benzamide moiety can act as a hydrogen bond donor and acceptor, making it suitable for interaction with enzyme active sites.

-

Receptor Ligands: The substituted aromatic ring can be tailored for specific interactions with receptors, such as G-protein coupled receptors (GPCRs).[9]

-

Antimicrobial Agents: Benzamide derivatives have been explored for their potential antimicrobial activities.[10][11]

Logical Workflow for Utilizing this compound in a Drug Discovery Program

Caption: Workflow for the use of this compound in drug discovery.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid generating dust.

Conclusion

This compound is a chemical intermediate with significant potential in the field of drug discovery and development. Its unique combination of functional groups provides a versatile platform for the synthesis of novel therapeutic agents. A thorough understanding of its chemical properties, synthesis, and handling is crucial for its effective application in research and development. This guide provides a foundational understanding to aid scientists in leveraging this valuable compound in their work.

References

The following is a consolidated list of sources referenced in this document. Please note that direct experimental data for the title compound was not available in the searched literature, and some information is based on predictions and data from analogous compounds.

- Supporting Information An efficient synthesis of amides from alcohols and azides catalyzed by a bifunctional catalyst Au/DNA und. (n.d.).

- 2 - Supporting Information. (n.d.).

-

Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. Retrieved from [Link]

-

13C NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0004461). (n.d.). Human Metabolome Database. Retrieved from [Link]

-

bmse000668 Benzamide at BMRB. (n.d.). Retrieved from [Link]

-

N1 2 3 Chloro 5 trifluoromethyl 2 pyridyl methyl thio ethyl benzamide. (2016, February 15). mzCloud. Retrieved from [Link]

-

2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. (n.d.). IUCr. Retrieved from [Link]

-

2-Chloro-5-(trifluoromethyl)benzaldehyde: A Versatile Intermediate for Pharmaceutical and Agrochemical Synthesis. (n.d.). Retrieved from [Link]

-

Chiral Benzamide Intermediate: Role In Drug Discovery. (2025, August 15). Retrieved from [Link]

-

Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

-

This compound | 654-94-4. (n.d.). Indofine Chemical Company. Retrieved from [Link]

-

This compound (C8H5ClF3NO). (n.d.). PubChemLite. Retrieved from [Link]

-

The Role of 2-(Trifluoromethyl)benzamide in Modern Drug Discovery. (n.d.). Retrieved from [Link]

- Synthetic method of 2-trifluoromethyl benzamide. (n.d.). Google Patents.

-

5-chloro-2-hydroxy-N-(3-(trifluoromethyl)phenyl)benzamide. (n.d.). PubChem. Retrieved from [Link]

-

5-chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide. (n.d.). PubChem. Retrieved from [Link]

-

2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide. (2021, January 13). IUCr Journals. Retrieved from [Link]

- Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153.

-

Comprehensive Theoretical, Spectroscopic, Solvent, Topological and Antimicrobial investigation of 5-Chloro-6-fluoro-2-(2-pyrazinyl)-1H-benzimidazole. (2025, December 31). ResearchGate. Retrieved from [Link]

-

Reich, H. J. (2020, February 14). NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry Data. Retrieved from [Link]

-

Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development. (n.d.). Mlunias. Retrieved from [Link]

-

NMR Coupling Constants. (n.d.). Chemical Instrumentation Facility. Retrieved from [Link]

-

FT-IR spectrum of 5-chloro-N-(2fluorophenyl)pyrazine-2-carboxamide.... (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents. (2025, August 6). ResearchGate. Retrieved from [Link]

-

13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. (n.d.). MDPI. Retrieved from [Link]

- Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide. (n.d.). Google Patents.

-

N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)- benzamide. (2023, November 3). Organic Syntheses. Retrieved from [Link]

-

Benzamide. (n.d.). NIST WebBook. Retrieved from [Link]

- Krátký, M., Vinšová, J., Volková, M., Buchta, V., Trejtnar, F., & Stolaříková, J. (2012). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. European journal of medicinal chemistry, 50, 433–440.

-

Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

-

FT–IR benzamide ( 1 ).. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. CAS 654-94-4 | this compound - Synblock [synblock.com]

- 3. scbt.com [scbt.com]

- 4. PubChemLite - this compound (C8H5ClF3NO) [pubchemlite.lcsb.uni.lu]

- 5. journals.iucr.org [journals.iucr.org]

- 6. CN113698315A - Synthetic method of 2-trifluoromethyl benzamide - Google Patents [patents.google.com]

- 7. nbinno.com [nbinno.com]

- 8. arborpharmchem.com [arborpharmchem.com]

- 9. walshmedicalmedia.com [walshmedicalmedia.com]

- 10. Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-Chloro-2-(trifluoromethyl)benzamide: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, fluorinated organic compounds have emerged as indispensable tools for the design of novel therapeutics. The strategic incorporation of fluorine atoms into a molecule can profoundly influence its physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. Among the plethora of fluorinated building blocks, 5-Chloro-2-(trifluoromethyl)benzamide stands out as a key intermediate with significant potential in drug discovery and development. This technical guide provides a comprehensive overview of its chemical identity, synthesis, analytical characterization, safety considerations, and its burgeoning role in the pharmaceutical sciences.

Chemical Identity and Physicochemical Properties

This compound is a halogenated aromatic compound featuring a benzamide core substituted with a chlorine atom and a trifluoromethyl group.

Table 1: Chemical and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 654-94-4 | [1][2][3] |

| Molecular Formula | C₈H₅ClF₃NO | [1][2][3] |

| Molecular Weight | 223.58 g/mol | [1][2][3] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 137 °C | [1] |

| Boiling Point | 241.9 °C at 760 mmHg | [1] |

| Solubility | Soluble in most organic solvents | General knowledge |

| InChIKey | GHXSHBPNICIQJS-UHFFFAOYSA-N | General knowledge |

Chemical Structure:

Caption: Chemical structure of this compound.

Synthesis of this compound

The most direct and industrially scalable synthesis of this compound involves the amidation of its corresponding acid chloride, 5-Chloro-2-(trifluoromethyl)benzoyl chloride, with ammonia. This method is favored for its high yield and relatively straightforward procedure.

Synthetic Pathway

Caption: Synthetic scheme for this compound.

Experimental Protocol (Exemplary)

This protocol is a representative procedure based on established methods for the synthesis of benzamides from benzoyl chlorides.[4]

Materials:

-

5-Chloro-2-(trifluoromethyl)benzoyl chloride

-

Aqueous ammonia (28-30%)

-

Dichloromethane (DCM)

-

Deionized water

-

Anhydrous magnesium sulfate

-

Ice bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-Chloro-2-(trifluoromethyl)benzoyl chloride (1.0 eq) in dichloromethane (10 mL per gram of acid chloride).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add aqueous ammonia (2.0 eq) dropwise to the stirred solution. An exothermic reaction will occur, and a white precipitate of ammonium chloride will form.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Transfer the reaction mixture to a separatory funnel and add deionized water.

-

Separate the organic layer.

-

Wash the organic layer sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound as a white solid.

Analytical Characterization

The identity and purity of synthesized this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amide protons. The aromatic protons will appear as a complex multiplet in the downfield region (typically δ 7.5-8.0 ppm). The two amide protons will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons, the trifluoromethyl carbon, and the carbonyl carbon of the amide group. The carbon of the trifluoromethyl group will exhibit a quartet due to coupling with the three fluorine atoms.

High-Performance Liquid Chromatography (HPLC)

Purity analysis is commonly performed using reverse-phase HPLC with UV detection.[5] A typical method would involve a C18 column with a gradient elution system of water (containing 0.1% formic acid or trifluoroacetic acid) and acetonitrile. The retention time and peak purity can be used to assess the sample's purity.

Table 2: Exemplary HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Role in Drug Discovery and Development

The unique substitution pattern of this compound makes it a valuable building block for the synthesis of a diverse range of biologically active molecules. The trifluoromethyl group is known to enhance metabolic stability and cell permeability, while the chloro and benzamide functionalities provide handles for further chemical modifications.

Privileged Scaffolds in Medicinal Chemistry

Benzamide derivatives are considered "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide array of biological targets.[6] The amide bond can act as a hydrogen bond donor and acceptor, facilitating interactions with protein active sites.

Applications in the Synthesis of Bioactive Molecules

While a specific marketed drug directly using this compound as a starting material is not readily identifiable in the public domain, numerous patents and research articles describe the synthesis of novel compounds with potential therapeutic applications derived from this intermediate. These include:

-

Anticancer Agents: Benzamide derivatives have been explored as inhibitors of various kinases and other enzymes involved in cancer progression.[7]

-

Antiparasitic Agents: The benzimidazole scaffold, which can be synthesized from benzamide precursors, is a core component of many antiparasitic drugs.[8]

-

Antimicrobial Agents: Novel sulfonamides and other derivatives containing the 5-chloro-benzamide moiety have shown promising antimicrobial activity.[6]

The trifluoromethyl group, in particular, is often incorporated to improve the pharmacokinetic profile of drug candidates.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound and its precursor, 5-Chloro-2-(trifluoromethyl)benzoyl chloride.

Hazard Identification

Based on available Material Safety Data Sheets (MSDS), this compound is classified with the following hazards:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

The precursor, 5-Chloro-2-(trifluoromethyl)benzoyl chloride, is corrosive and reacts with water.

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and moisture.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a strategically important chemical intermediate with significant applications in the field of drug discovery. Its unique combination of a benzamide core, a chlorine atom, and a trifluoromethyl group provides a versatile platform for the synthesis of novel bioactive compounds with potentially enhanced therapeutic properties. A thorough understanding of its synthesis, characterization, and safe handling is crucial for researchers and scientists aiming to leverage this valuable building block in the development of the next generation of pharmaceuticals.

References

-

Macmillan Group - Princeton University. SUPPLEMENTARY INFORMATION. [Link]

- Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Journal of Chemical Sciences.

- Biological activities of benzimidazole derivatives: A review. Research Journal of Chemical Sciences.

- Google Patents. US6140505A - Synthesis of benzo fused heterocyclic sulfonyl chlorides.

-

EPO. BENZAMIDE DERIVATIVE - Patent 2842939. [Link]

- Google Patents. CN113698315A - Synthetic method of 2-trifluoromethyl benzamide.

-

MDPI. Synthesis, Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. [Link]

-

Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania - PMC. National Institutes of Health. [Link]

- Google Patents.

-

PubChem. 5-chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide. [Link]

- Google Patents.

-

ResearchGate. Synthesis and antiparasitic activity of 2-(Trifluoromethyl)benzimidazole derivatives | Request PDF. [Link]

-

Organic Syntheses Procedure. SYNTHESIS OF 2-ARYLINDOLE-4-CARBOXYLIC AMIDES: [2-(4-FLUOROPHENYL)-1H-INDOL-4-YL]-1-PYRROLIDINYLMETHANONE. [Link]

-

INDOFINE Chemical Company. This compound | 654-94-4. [Link]

-

cipac.org. multi-active method for the analysis of active substances in formulated products to support quality control scope. [Link]

-

Slideshare. Synthesis of benzamide from benzyl chloride | PPTX. [Link]

-

Florida Department of Health. HIGH PERFORMANCE LIQUID CHROMATOGRAPHY (HPLC) LIQUID CHROMATOGRAPHY / MASS SPECTROMETRY (LC/MS) Note. [Link]

-

University of Huddersfield Research Portal. Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. [Link]

-

PubMed. HPLC-MS/MS methods for the determination of 52 perfluoroalkyl and polyfluoroalkyl substances in aqueous samples. [Link]

- An Efficient Method for Preparation of Acyl Chlorides and Symmetrical Anhydrides from Carboxylic Acids with Btc/Dmf.

-

Supporting Information. 2. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cyberleninka.ru [cyberleninka.ru]

- 4. Synthesis of benzamide from benzyl chloride | PPTX [slideshare.net]

- 5. cipac.org [cipac.org]

- 6. Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bmse000668 Benzamide at BMRB [bmrb.io]

- 8. researchgate.net [researchgate.net]

Synthesis pathways for 5-Chloro-2-(trifluoromethyl)benzamide

An In-depth Technical Guide to the Synthesis of 5-Chloro-2-(trifluoromethyl)benzamide

Introduction

This compound is a fluorinated aromatic compound of significant interest in synthetic and medicinal chemistry. Its structure, featuring a trifluoromethyl group ortho to the amide and a chloro group in the para position, imparts unique electronic properties and metabolic stability, making it a valuable building block for the development of novel pharmaceuticals and agrochemicals. Benzamide derivatives are known to possess a wide range of pharmacological activities, including antimicrobial, anticancer, and anticonvulsant properties.[1] This guide provides a detailed exploration of the principal synthetic pathways to this compound (CAS No. 654-94-4), offering field-proven insights, step-by-step protocols, and a comparative analysis of the methodologies for researchers, scientists, and drug development professionals.

Compound Profile:

| Property | Value |

|---|---|

| CAS Number | 654-94-4[2] |

| Molecular Formula | C₈H₅ClF₃NO[2] |

| Molecular Weight | 223.58 g/mol [2][3] |

| Physical Form | Solid[4] |

| Melting Point | 137 °C[5] |

Retrosynthetic Analysis

A retrosynthetic approach to this compound reveals two primary and logical disconnection points, both stemming from readily available precursors. The amide functional group can be formed either by derivatizing a carboxylic acid or by partially hydrolyzing a nitrile. These two pathways represent the most common and practical approaches to this target molecule.

Caption: Retrosynthetic pathways for this compound.

Pathway 1: Synthesis from 5-Chloro-2-(trifluoromethyl)benzoic Acid

This is arguably the most robust and widely employed method for synthesizing primary amides in a laboratory setting. The strategy involves the activation of the carboxylic acid group to facilitate nucleophilic attack by ammonia.

Causality and Mechanistic Insight

Directly reacting a carboxylic acid with ammonia results in an acid-base reaction to form a stable ammonium carboxylate salt.[6][7] To drive the reaction towards amide formation, this salt must be dehydrated, which typically requires high temperatures.[8][9] This approach can be inefficient and may not be suitable for sensitive substrates.

A superior and more common laboratory method involves a two-step sequence:

-

Activation: The carboxylic acid is converted into a highly reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. This step dramatically increases the electrophilicity of the carbonyl carbon.

-

Amination: The resulting acyl chloride reacts vigorously and exothermically with ammonia in a nucleophilic acyl substitution reaction to form the desired amide.[10] The byproduct, hydrogen chloride (HCl), is neutralized by excess ammonia, which also acts as the nucleophile.[7][9] This method is often high-yielding and proceeds under much milder conditions than thermal dehydration. A similar procedure has been successfully used to synthesize analogous nitro-substituted trifluoromethyl benzamides.[11]

Caption: Workflow for the synthesis via the acyl chloride intermediate.

Experimental Protocol: Acyl Chloride Method

Step 1: Synthesis of 5-Chloro-2-(trifluoromethyl)benzoyl Chloride

-

In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

-

To the flask, add 5-Chloro-2-(trifluoromethyl)benzoic acid (1.0 eq).

-

Slowly add thionyl chloride (SOCl₂) (2.0-3.0 eq) to the flask at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) can be added to accelerate the reaction.

-

Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure (distillation). The crude 5-Chloro-2-(trifluoromethyl)benzoyl chloride is a high-boiling liquid or low-melting solid and is typically used in the next step without further purification.

Step 2: Synthesis of this compound

-

Cool a flask containing a concentrated aqueous ammonia solution (NH₃, ~28-30%) (10-20 eq) in an ice bath.

-

Slowly add the crude 5-Chloro-2-(trifluoromethyl)benzoyl chloride from Step 1 to the cold ammonia solution with vigorous stirring. This reaction is highly exothermic.

-

A white precipitate of the amide will form immediately.

-

Continue stirring the mixture in the ice bath for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake thoroughly with cold deionized water to remove ammonium chloride and excess ammonia.

-

Dry the product under vacuum to yield this compound as a white solid. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Summary: Pathway 1

| Parameter | Details | Rationale / Causality |

| Starting Material | 5-Chloro-2-(trifluoromethyl)benzoic Acid | Readily accessible via oxidation of the corresponding toluene. |

| Activating Agent | Thionyl Chloride (SOCl₂) | Efficiently converts the acid to a highly reactive acyl chloride. |

| Aminating Agent | Concentrated Aqueous Ammonia (NH₃) | Serves as both the nucleophile and the base to neutralize byproduct HCl. |

| Solvent | Typically neat for Step 1; Water for Step 2 | SOCl₂ can act as both reagent and solvent. Water is the solvent for aqueous ammonia. |

| Temperature | Reflux for Step 1; 0 °C to RT for Step 2 | Heat is required to overcome the activation energy for acyl chloride formation. Cooling is essential to control the highly exothermic amination reaction. |

| Advantages | High yield, reliable, well-established methodology. | The high reactivity of the acyl chloride intermediate drives the reaction to completion. |

| Disadvantages | Use of corrosive and hazardous thionyl chloride. | Requires careful handling in a fume hood and appropriate safety measures. |

Pathway 2: Synthesis from 5-Chloro-2-(trifluoromethyl)benzonitrile

This pathway utilizes the partial hydrolysis of a nitrile functional group. While complete hydrolysis of nitriles yields carboxylic acids, the reaction can be stopped at the intermediate amide stage under carefully controlled conditions.[12][13]

Causality and Mechanistic Insight

Nitrile hydrolysis can be catalyzed by either acid or base.

-

Acid-Catalyzed Hydrolysis: The nitrile nitrogen is first protonated, making the carbon more electrophilic and susceptible to attack by a weak nucleophile like water.[13][14] This method often leads to the full hydrolysis to the carboxylic acid, as the intermediate amide is also readily hydrolyzed under acidic conditions.[14]

-

Base-Catalyzed Hydrolysis: A strong nucleophile, hydroxide (OH⁻), directly attacks the electrophilic nitrile carbon.[14][15] This process is generally conducted under milder conditions (lower temperatures) to favor the formation and isolation of the amide. Over-hydrolysis can still occur with prolonged heating or high concentrations of base.[16]

A particularly mild and effective method for this transformation is the use of alkaline hydrogen peroxide. The hydroperoxide anion (OOH⁻) is a potent nucleophile that attacks the nitrile, and the subsequent steps lead to the amide with high selectivity.[17]

Caption: Workflow for the synthesis via partial nitrile hydrolysis.

Experimental Protocol: Alkaline Peroxide Method

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5-Chloro-2-(trifluoromethyl)benzonitrile (1.0 eq) in a suitable solvent like ethanol or acetone.

-

Add an aqueous solution of sodium hydroxide (NaOH) (e.g., 2M, ~1.5 eq) to the flask.

-

Cool the mixture in an ice bath to approximately 5-10 °C.

-

Slowly add hydrogen peroxide (H₂O₂, 30% aqueous solution) (3.0-5.0 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 20 °C.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-8 hours, or until TLC analysis indicates the consumption of the starting nitrile.

-

Upon completion, dilute the reaction mixture with water. The product, this compound, will often precipitate.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with cold water to remove any residual salts.

-

Dry the product under vacuum. Recrystallization can be performed if higher purity is needed.

Data Summary: Pathway 2

| Parameter | Details | Rationale / Causality |

| Starting Material | 5-Chloro-2-(trifluoromethyl)benzonitrile | Can be prepared from the corresponding aniline via Sandmeyer reaction. |

| Reagents | H₂O₂, NaOH | A mild and selective system for converting nitriles to primary amides.[17] |

| Solvent | Ethanol, Acetone | Co-solvents are used to ensure miscibility of the organic nitrile and aqueous reagents. |

| Temperature | 5 °C to RT | Low temperature is crucial to control the exothermic reaction and prevent over-hydrolysis to the carboxylic acid. |

| Advantages | Milder conditions compared to Pathway 1; avoids thionyl chloride. | This method is suitable for substrates with functional groups sensitive to harsh acidic conditions. |

| Disadvantages | Potential for over-hydrolysis; starting nitrile may be less accessible. | Careful control of temperature and stoichiometry is required to maximize amide yield and prevent formation of the carboxylic acid byproduct.[16] |

Conclusion and Outlook

Both the amidation of 5-Chloro-2-(trifluoromethyl)benzoic acid and the partial hydrolysis of 5-Chloro-2-(trifluoromethyl)benzonitrile represent viable and effective strategies for the synthesis of this compound. The choice between these pathways ultimately depends on factors such as the availability and cost of the starting materials, the desired scale of the reaction, and the equipment and safety infrastructure available. The acyl chloride method (Pathway 1) is generally more direct and higher-yielding for laboratory-scale synthesis, while the nitrile hydrolysis route (Pathway 2) offers a milder alternative that avoids the use of highly corrosive reagents. Both pathways provide access to a valuable chemical intermediate poised for further elaboration in drug discovery and materials science.

References

- Vertex AI Search. (n.d.). Nitrile to Amide - Common Conditions.

- Clark, J. (2023). the preparation of amides. Chemguide.

- Clark, J. (2023). hydrolysis of nitriles. Chemguide.

- LibreTexts Chemistry. (2023). 15.15: Formation of Amides.

- Khan Academy. (n.d.). Amide formation from carboxylic acid derivatives.

- Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles. Organic Chemistry II.

- Chemistry Steps. (n.d.). Converting Nitriles to Amides.

- Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles.

- LibreTexts Chemistry. (2023). Making Amides from Carboxylic Acids.

- Khan Academy. (2023, March 10). Amide formation from carboxylic acid derivatives. [Video]. YouTube.

- PubChemLite. (n.d.). This compound (C8H5ClF3NO).

- INDOFINE Chemical Company. (n.d.). This compound | 654-94-4.

- Sigma-Aldrich. (n.d.). This compound | 654-94-4.

- Santa Cruz Biotechnology. (n.d.). This compound | CAS 654-94-4.

- Synblock. (n.d.). CAS 654-94-4 | this compound.

- Richter, A., et al. (2021). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide. IUCr Journals.

- ChemicalBook. (n.d.). This compound | 654-94-4.

- Organic Chemistry Tutor. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). [Video]. YouTube.

- Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.

Sources

- 1. walshmedicalmedia.com [walshmedicalmedia.com]

- 2. This compound | 654-94-4 | INDOFINE Chemical Company [indofinechemical.com]

- 3. CAS 654-94-4 | this compound - Synblock [synblock.com]

- 4. This compound | 654-94-4 [sigmaaldrich.com]

- 5. This compound | 654-94-4 [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Khan Academy [khanacademy.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. journals.iucr.org [journals.iucr.org]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]

- 14. organicchemistrytutor.com [organicchemistrytutor.com]

- 15. m.youtube.com [m.youtube.com]

- 16. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]

- 17. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]

Physical and chemical characteristics of 5-Chloro-2-(trifluoromethyl)benzamide

An In-depth Technical Guide to 5-Chloro-2-(trifluoromethyl)benzamide

Abstract

This guide provides a comprehensive technical overview of this compound (CAS No. 654-94-4), a key chemical intermediate in the pharmaceutical and agrochemical industries. We will explore its core physicochemical properties, spectroscopic profile, chemical reactivity, and applications, particularly within the context of drug discovery and development. The inclusion of the chloro and trifluoromethyl moieties imparts unique electronic and lipophilic characteristics, making this compound a valuable building block for synthesizing complex, biologically active molecules. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and validated data to support laboratory and research endeavors.

Introduction: A Strategic Building Block in Modern Chemistry

This compound belongs to the benzamide class of organic compounds.[1] Its structure is characterized by a benzene ring substituted with a chloro group, a trifluoromethyl (-CF3) group, and an amide (-CONH2) functional group. The strategic placement of these groups creates a molecule with significant potential in medicinal chemistry and materials science.

The trifluoromethyl group is a cornerstone of modern drug design, known for its ability to enhance key pharmacological properties such as metabolic stability, lipophilicity, and binding affinity.[2][3] Similarly, the presence of a chlorine atom can significantly influence a molecule's pharmacokinetic profile and is a common feature in many FDA-approved drugs.[4] As a result, this compound serves not as an end-product itself, but as a crucial starting material or intermediate for the synthesis of more elaborate chemical entities.[5][6]

This guide synthesizes available data to provide a detailed portrait of the compound, ensuring a foundation of scientific integrity for its application in research and development.

Core Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application. The data presented below has been consolidated from various chemical suppliers and databases.

Identifiers and Molecular Structure

These identifiers are critical for accurate documentation, procurement, and regulatory compliance.

| Property | Value | Source(s) |

| CAS Number | 654-94-4 | [5][7] |

| Molecular Formula | C₈H₅ClF₃NO | [5][8][7] |

| Molecular Weight | 223.58 g/mol | [8][7][9] |

| IUPAC Name | This compound | [10] |

| Synonyms | 2-Carbamoyl-4-chlorobenzotrifluoride, 5-Chloro-alpha,alpha,alpha-trifluoro-o-toluamide | [9] |

| InChI Key | GHXSHBPNICIQJS-UHFFFAOYSA-N | [10] |

graph Chemical_Structure { layout=neato; node [shape=plaintext]; edge [style=solid];// Define atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C_amide [label="C"]; O_amide [label="O"]; N_amide [label="NH₂"]; C_tfm [label="C"]; F1 [label="F"]; F2 [label="F"]; F3 [label="F"]; Cl [label="Cl"];

// Benzene ring with substituents C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituents on the ring C1 -- C_amide [len=1.5]; C2 -- C_tfm [len=1.5]; C5 -- Cl [len=1.5];

// Amide group C_amide -- O_amide [style=double, len=1.2]; C_amide -- N_amide [len=1.2];

// Trifluoromethyl group C_tfm -- F1 [len=1.2]; C_tfm -- F2 [len=1.2]; C_tfm -- F3 [len=1.2];

// Position labels for clarity lbl1 [label="1", pos="0.5,1.8!", fontsize=10]; lbl2 [label="2", pos="-1.2,1.2!", fontsize=10]; lbl3 [label="3", pos="-1.2,-0.5!", fontsize=10]; lbl4 [label="4", pos="0.5,-1.8!", fontsize=10]; lbl5 [label="5", pos="2.2,-0.5!", fontsize=10]; lbl6 [label="6", pos="2.2,1.2!", fontsize=10]; }

Caption: 2D structure of this compound.

Physical and Computed Properties

These properties dictate the compound's behavior under various experimental conditions, influencing choices for solvents, reaction temperatures, and purification methods.

| Property | Value | Source(s) |

| Physical Form | Solid, Crystalline Powder | [11] |

| Appearance | White to off-white | [11] |

| Melting Point | 137 °C | [9] |

| Boiling Point | 241.9 ± 40.0 °C (Predicted) | [8][9] |

| Density | 1.455 ± 0.06 g/cm³ (Predicted) | [9] |

| pKa | 14.87 ± 0.50 (Predicted) | [9] |

| XlogP | 1.3 (Predicted) | [10] |

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of a chemical compound. While raw spectral data is lot-specific, the following sections describe the expected spectroscopic characteristics based on the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amide (-NH₂) protons. The aromatic protons will appear as multiplets in the downfield region (approx. 7.0-8.0 ppm), with their splitting patterns influenced by coupling to each other and potentially to the fluorine atoms of the -CF₃ group. The amide protons typically appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons, the amide carbonyl carbon, and the trifluoromethyl carbon. The carbon attached to the -CF₃ group will exhibit a characteristic quartet due to coupling with the three fluorine atoms.

-

¹⁹F NMR: The fluorine NMR will show a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. The observation of through-space H-F couplings can be a powerful tool for conformational analysis of trifluoromethyl-containing compounds.[12]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups. Key expected absorption bands include:

-

N-H Stretching: Around 3100-3500 cm⁻¹, characteristic of the amide group.

-

C=O Stretching: A strong absorption band around 1640-1680 cm⁻¹, corresponding to the amide carbonyl group.

-

C-F Stretching: Strong, sharp absorptions in the 1000-1350 cm⁻¹ region, indicative of the trifluoromethyl group.

-

C-Cl Stretching: Typically found in the 600-800 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition.

-

Molecular Ion Peak: The exact mass is 223.00117 Da.[10] High-resolution mass spectrometry (HRMS) should show a molecular ion [M]⁺ at m/z ≈ 223, accompanied by an [M+2]⁺ peak approximately one-third the intensity, which is the characteristic isotopic signature of a monochlorinated compound.

-

Predicted Adducts: Predicted m/z values for common adducts include [M+H]⁺ at 224.00845 and [M+Na]⁺ at 245.99039.[10]

Chemical Characteristics and Applications

Caption: Role as a building block in synthetic pathways.

Reactivity and Synthetic Utility

This compound is primarily valued for its role as a synthetic intermediate. The amide group can undergo various chemical transformations, while the chloro-substituted aromatic ring is amenable to nucleophilic substitution or cross-coupling reactions, allowing for the introduction of further chemical diversity. Its stability under standard conditions makes it a reliable reactant in multi-step syntheses.[6]

Applications in Drug Discovery

The benzamide scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of therapeutic agents.[1] The incorporation of a trifluoromethyl group is a well-established strategy to improve a drug candidate's profile.[2] This compound, therefore, serves as a valuable starting point for creating novel therapeutics, particularly in areas such as oncology, neuroscience, and infectious diseases, where fine-tuning of molecular properties is critical for efficacy and safety.[4][13]

Storage and Stability

For maintaining chemical integrity, the compound should be stored in a tightly sealed container in a dry, well-ventilated place at room temperature.[8] It is chemically stable under standard ambient conditions.

Safety and Handling

As a Senior Application Scientist, I cannot overstate the importance of rigorous safety protocols. All handling should be performed in accordance with the information provided in the Safety Data Sheet (SDS).

Hazard Identification

-

Hazard Statements:

-

Precautionary Statements:

-

Prevention: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection).[8][9][11]

-

Response: P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[8][11]

-

Storage: P403 + P233 (Store in a well-ventilated place. Keep container tightly closed).[11]

-

Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[11]

-

Recommended Handling Protocol

The following is a generalized protocol for handling this chemical in a research setting.

Caption: Standard workflow for safe handling of solid chemicals.

-

Preparation: Before handling, read the entire Safety Data Sheet (SDS). Ensure a chemical fume hood is operational and an emergency eyewash station and shower are accessible.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side shields, a flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Conduct all manipulations within a fume hood to avoid inhalation of dust.[11] Avoid contact with skin and eyes.

-

First Aid:

-

Storage: Store the compound in its original, tightly closed container in a dry and well-ventilated area away from incompatible materials.

Conclusion

This compound is a well-characterized compound whose value lies in its strategic combination of functional groups. Its physical stability, predictable spectroscopic signature, and versatile reactivity make it an important tool for chemists. For professionals in drug discovery and development, this molecule represents a gateway to novel chemical entities, offering a reliable scaffold upon which to build the next generation of therapeutic agents. Adherence to proper handling protocols is paramount to harnessing its potential safely and effectively.

References

-

PubChem. (n.d.). 5-chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Sigma-Aldrich. (n.d.). This compound. Retrieved from [Link]

-

INDOFINE Chemical Company. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 5-chloro-2-hydroxy-N-(3-(trifluoromethyl)phenyl)benzamide. National Center for Biotechnology Information. Retrieved from [Link]

- Wang, Y., et al. (2014). Supporting Information: An efficient synthesis of amides from alcohols and azides catalyzed by a bifunctional catalyst Au/DNA.

-

Appchem. (n.d.). This compound. Retrieved from [Link]

-

IUCr Journals. (2021). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C8H5ClF3NO). Retrieved from [Link]

- Unnamed Source. (n.d.). The Role of 2-(Trifluoromethyl)benzamide in Modern Drug Discovery.

-

PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

-

Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. Retrieved from [Link]

-

Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

-

ACS Publications. (2023). Stereochemical Analysis of Trifluoroacetamide Derivatives Based on Through-Space 1H–19F Spin–Spin Couplings. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Ethyl 3-hydroxy-3-methylbutanoate (CAS 18267-36-2). Retrieved from [Link]

Sources

- 1. walshmedicalmedia.com [walshmedicalmedia.com]

- 2. nbinno.com [nbinno.com]

- 3. jelsciences.com [jelsciences.com]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | 654-94-4 | INDOFINE Chemical Company [indofinechemical.com]

- 6. chemimpex.com [chemimpex.com]

- 7. scbt.com [scbt.com]

- 8. CAS 654-94-4 | this compound - Synblock [synblock.com]

- 9. This compound | 654-94-4 [chemicalbook.com]

- 10. PubChemLite - this compound (C8H5ClF3NO) [pubchemlite.lcsb.uni.lu]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- 12. pubs.acs.org [pubs.acs.org]

- 13. journals.iucr.org [journals.iucr.org]

An Investigational Guide to the Mechanism of Action of 5-Chloro-2-(trifluoromethyl)benzamide

Abstract

5-Chloro-2-(trifluoromethyl)benzamide is a synthetic compound featuring two moieties of significant interest in medicinal chemistry: a halogenated benzamide scaffold and a trifluoromethyl (CF3) group. While this specific molecule is not extensively characterized in public literature, its structural components are prevalent in a wide array of biologically active agents. The introduction of a trifluoromethyl group, in particular, is a well-established strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity.[1][2][3] This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to systematically elucidate the biological activity and molecular mechanism of action of this compound or similarly uncharacterized compounds. We present a logical, multi-stage investigational workflow, from initial in silico hypothesis generation and phenotypic screening to rigorous target validation and downstream cellular pathway analysis.

Introduction: The Chemical Rationale

The structure of this compound presents a compelling case for biological investigation. The benzamide core is a privileged scaffold found in numerous approved drugs, while the strategic placement of chloro- and trifluoromethyl- groups can profoundly influence its physicochemical and pharmacological properties. The trifluoromethyl group is particularly noteworthy; its strong electron-withdrawing nature and lipophilicity can dramatically alter a molecule's interaction with biological targets, often leading to enhanced potency and improved pharmacokinetic profiles.[2]

Derivatives of trifluoromethyl benzamide have been explored for a multitude of therapeutic applications, including:

-

Anticancer Agents: By targeting key signaling pathways in tumor cells.[2][4]

-

Antimicrobial and Antifungal Agents: Exhibiting inhibitory effects on microbial growth.[5][6][7]

-

Ion Channel Modulators: Specifically as blockers of voltage-gated sodium channels like Na(v)1.7, which are implicated in pain pathways.[]

-

Kinase Inhibitors: Acting on enzymes such as FLT3 and CHK1, which are critical in cell cycle regulation and oncogenesis.[4]

Given this precedent, this compound serves as a valuable probe for discovering novel biological activities. This guide outlines the experimental cascade required to move from an uncharacterized compound to a well-defined mechanism of action, providing the causality behind each experimental choice and ensuring a self-validating system of inquiry.

Part 1: Hypothesis Generation & Preliminary Screening

The initial phase of investigation focuses on casting a wide net to generate testable hypotheses about the compound's biological function. This is achieved by combining computational predictions with broad-based cellular screening.

In Silico Target Prediction

Before commencing wet-lab experiments, computational tools can provide valuable, data-driven predictions of potential biological targets based on the principle of chemical similarity.

Experimental Protocol: Ligand-Based Target Prediction

-

Obtain Compound Structure: Secure the 2D structure (SMILES format) of this compound.

-

Utilize Prediction Servers: Input the SMILES string into multiple free-access web servers that compare the structure against databases of known bioactive ligands. Recommended platforms include:

-

SwissTargetPrediction: Predicts targets based on a combination of 2D and 3D similarity.

-

PharmMapper: Identifies potential targets by fitting the compound's pharmacophore features into a large database of receptor models.

-

-

Analyze and Consolidate Results: Compile the lists of predicted targets from each server. Prioritize targets that appear across multiple platforms or belong to protein families consistent with the activities of related benzamides (e.g., kinases, G-protein coupled receptors, ion channels).

-

Rationale: This in silico step is a cost-effective method to narrow the vast landscape of potential protein targets to a manageable list for experimental validation. It allows for the formulation of initial, specific hypotheses (e.g., "Compound X inhibits protein kinase Y").

Broad-Spectrum Phenotypic Screening

The next step is to observe the compound's effect on whole cells to identify a general biological activity. A dual-screening approach against a panel of human cancer cell lines and a set of representative microbial species is recommended.

Experimental Protocol: Cell Viability and Antimicrobial Screening

-

Cell Line Panel: Select a diverse panel of human cancer cell lines representing different tissues of origin (e.g., NCI-60 panel).

-

Cell Culture: Culture cells in their recommended media and conditions. Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of this compound (e.g., from 100 µM to 1 nM). Treat the cells with these concentrations for 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug like Doxorubicin).

-

Viability Assay: After incubation, measure cell viability using a robust method such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels.

-

Antimicrobial Screen: Concurrently, perform a standard broth microdilution assay against representative strains of bacteria (E. coli, S. aureus) and fungi (C. albicans, A. fumigatus) to determine the Minimum Inhibitory Concentration (MIC).

-

Data Analysis: For the cell line screen, calculate the concentration that inhibits 50% of cell growth (IC50) for each cell line. For the microbial screen, determine the MIC.

Data Presentation: Hypothetical Screening Results

| Cell Line / Microbe | Type | IC50 / MIC (µM) |

| MV-4-11 | Acute Myeloid Leukemia | 2.5 |

| A549 | Lung Carcinoma | 15.8 |

| HCT116 | Colon Carcinoma | > 50 |

| MCF7 | Breast Carcinoma | > 50 |

| S. aureus | Gram-positive Bacteria | > 100 |

| E. coli | Gram-negative Bacteria | > 100 |

| C. albicans | Fungus | 8.9 |

Trustworthiness: The use of a diverse panel helps identify selective activity. If the compound is potent against only a subset of cell lines (like MV-4-11 in the table above), it suggests a specific mechanism of action rather than general toxicity.

Part 2: Target Validation & Mechanistic Confirmation

Results from Part 1 (e.g., selective anticancer and antifungal activity) guide this next phase, which aims to identify the direct molecular target of the compound.

Target Identification Workflow

Based on the hypothetical result of potent activity against the MV-4-11 leukemia cell line, a known FLT3-mutant line, and the in silico prediction of kinase activity, a logical next step is to screen the compound against a panel of protein kinases.

Caption: Workflow for target identification and validation.

Biochemical Assay: Kinase Inhibition

Experimental Protocol: In Vitro Kinase Inhibition Assay

-

Select Kinase Panel: Submit the compound to a commercial kinase screening service (e.g., Eurofins, Reaction Biology) for profiling against a large panel of kinases at a fixed concentration (e.g., 10 µM).

-

Analyze Primary Screen: Identify kinases where activity is inhibited by >90%. Based on our hypothetical phenotypic data, FMS-like tyrosine kinase 3 (FLT3) would be a predicted hit.

-

Dose-Response Assay: Perform a follow-up dose-response assay for the primary hits. Incubate the purified kinase (e.g., recombinant human FLT3) with its specific substrate (e.g., a peptide) and ATP in the presence of serial dilutions of the compound.

-

Measure Activity: Quantify kinase activity by measuring the amount of phosphorylated substrate, often using a luminescence-based assay that measures remaining ATP (e.g., Kinase-Glo®).

-

Calculate IC50: Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

-

Rationale & Trustworthiness: This tiered approach (broad panel followed by specific dose-response) is efficient and confirms the potency and selectivity of the compound against a specific enzyme in a purified, cell-free system.

Direct Target Engagement in Cells

Confirming that the compound binds its intended target within the complex environment of a living cell is a critical validation step. The Cellular Thermal Shift Assay (CETSA) is an effective method for this.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment: Treat intact cells (e.g., MV-4-11) with the compound at a high concentration (e.g., 10x IC50) and a vehicle control.

-

Thermal Challenge: Aliquot the cell lysates and heat them across a temperature gradient (e.g., 40°C to 65°C) for 3 minutes.

-

Separation: Centrifuge the samples to pellet the aggregated, denatured proteins. The supernatant contains the soluble, stable proteins.

-

Quantification: Analyze the amount of the target protein (e.g., FLT3) remaining in the supernatant at each temperature using Western blotting.

-

Data Analysis: Plot the amount of soluble protein against temperature. A successful ligand-protein interaction will stabilize the protein, resulting in a rightward shift in the melting curve for the compound-treated sample compared to the vehicle control.

-

Rationale: CETSA provides direct evidence of target engagement in a physiological context, confirming that the compound reaches and binds its target inside the cell.

Part 3: Elucidation of Cellular Mechanism of Action

With a validated target (FLT3), the final stage is to map the downstream cellular consequences of this interaction, thereby connecting the molecular event to the observed phenotype (cell death).

Downstream Signaling Analysis

FLT3 is a receptor tyrosine kinase that, when activated, phosphorylates itself and downstream signaling proteins like STAT5. An inhibitor should block this process.

Caption: Hypothesized signaling pathway inhibited by the compound.

Experimental Protocol: Western Blotting for Phospho-Proteins

-

Cell Treatment: Treat MV-4-11 cells with the compound at various concentrations (e.g., 0.1x, 1x, 10x IC50) for a short duration (e.g., 2-4 hours).

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

Electrophoresis & Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Antibody Incubation: Probe the membranes with primary antibodies specific for phosphorylated FLT3 (p-FLT3), total FLT3, phosphorylated STAT5 (p-STAT5), total STAT5, and a loading control (e.g., GAPDH).

-

Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

-

Analysis: A dose-dependent decrease in the levels of p-FLT3 and p-STAT5, with no change in total protein levels, would confirm that the compound inhibits the target's signaling pathway.

Cellular Phenotype Analysis

The final step is to confirm that the observed inhibition of cell viability is due to a specific cellular process, such as apoptosis.

Experimental Protocol: Annexin V Apoptosis Assay

-

Cell Treatment: Treat cells with the compound at 1x and 5x IC50 for 24-48 hours.

-

Staining: Harvest the cells and stain them with FITC-conjugated Annexin V (which binds to phosphatidylserine on the surface of apoptotic cells) and Propidium Iodide (PI, a viability dye that enters necrotic cells).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Interpretation: Quantify the percentage of cells in each quadrant:

-

Annexin V- / PI- (Live cells)

-

Annexin V+ / PI- (Early apoptotic cells)

-

Annexin V+ / PI+ (Late apoptotic/necrotic cells)

-

Conclusion and Future Directions

This guide details a systematic, multi-layered approach to defining the mechanism of action for this compound. By integrating in silico prediction, phenotypic screening, biochemical validation, and cellular pathway analysis, a researcher can build a robust, evidence-based model of a compound's function. The data generated through this workflow—from a selective cellular phenotype to a validated molecular target and a defined downstream pathway—provides the critical foundation needed for further preclinical development, including lead optimization and subsequent in vivo efficacy studies.

References

-

Nair, A.S., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available at: [Link]

-

Al-Ostath, A., et al. (2023). Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. Research Square. Available at: [Link]

-

PubChem. (n.d.). 5-chloro-2-hydroxy-N-(3-(trifluoromethyl)phenyl)benzamide. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. (n.d.). 5-chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide. National Center for Biotechnology Information. Available at: [Link]

-

de Kock, C., et al. (2016). Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania. PMC - NIH. Available at: [Link]

-

Koyiparambath, V.P., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes. Available at: [Link]

-

Wechem. (2025). Design and biological activity of trifluoromethyl containing drugs. Wechem. Available at: [Link]

-

INDOFINE Chemical Company. (n.d.). This compound. INDOFINE. Available at: [Link]

-

Wang, Y., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. PMC - NIH. Available at: [Link]

-

Liu, Y., et al. (2021). Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. PMC - NIH. Available at: [Link]

-

Ali, S., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. ResearchGate. Available at: [Link]

-

Li, Y., et al. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI. Available at: [Link]

-

Li, Y., et al. (2021). Benzamides Substituted with Quinoline-Linked 1,2,4-Oxadiazole: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo. MDPI. Available at: [Link]

-

de Oliveira, R.D., et al. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 3. jelsciences.com [jelsciences.com]

- 4. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 6. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nanobioletters.com [nanobioletters.com]

Potential research areas for 5-Chloro-2-(trifluoromethyl)benzamide

An In-Depth Technical Guide to Potential Research Areas for 5-Chloro-2-(trifluoromethyl)benzamide

Authored by a Senior Application Scientist

Preamble: Unlocking the Potential of a Versatile Scaffold

In the landscape of chemical research, the identification of novel molecular scaffolds with the potential for broad applicability is a cornerstone of innovation. This compound, a halogenated aromatic compound, represents one such scaffold. While specific research on this particular molecule is not extensively documented, its constituent functional groups—a trifluoromethyl moiety, a chloro substituent, and a benzamide core—are hallmarks of molecules with significant bioactivity. This guide aims to provide a comprehensive exploration of potential research avenues for this compound, offering a scientifically grounded framework for researchers in drug discovery, agrochemical development, and materials science.

The trifluoromethyl (-CF3) group is a well-established bioisostere for a methyl group, but with profoundly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets[1][2]. The benzamide functional group is a common feature in a multitude of approved drugs and biologically active compounds, known for its ability to form key hydrogen bonding interactions with protein targets[3]. The chloro-substituent further modulates the electronic and lipophilic properties of the aromatic ring. This unique combination of functionalities within this compound makes it a compelling starting point for a variety of research endeavors.

This document will delve into three primary areas of potential research: medicinal chemistry and drug discovery, agrochemical applications, and materials science. For each area, we will propose specific research directions, outline detailed experimental workflows, and provide the scientific rationale behind these suggestions.

I. Foundational Profile of this compound

Before exploring its potential applications, it is crucial to understand the fundamental physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 654-94-4 | [4][5][6] |

| Molecular Formula | C8H5ClF3NO | [4][5][6] |

| Molecular Weight | 223.58 g/mol | [4][5] |

| Physical Form | Solid | |

| Melting Point | 137 °C | [7] |

| Boiling Point | 241.9±40.0 °C (Predicted) | [7] |

| Density | 1.455±0.06 g/cm3 (Predicted) | [7] |

Synthesis: The synthesis of this compound can be achieved through several potential routes. A common method involves the hydrolysis of the corresponding benzonitrile.[8] Alternatively, the reaction of 5-chloro-2-(trifluoromethyl)benzoyl chloride with ammonia would yield the desired product. A general synthetic scheme starting from 2,3-dichlorobenzotrifluoride has also been described, involving fluorination, cyanation, hydrogenation, and hydrolysis steps.[9]

II. Potential Research Area 1: Medicinal Chemistry and Drug Discovery

The structural motifs within this compound are prevalent in a wide array of pharmacologically active agents. This strongly suggests its potential as a scaffold for the development of novel therapeutics.

A. Anticancer Drug Development

Rationale: The trifluoromethyl group is a common feature in many FDA-approved anticancer drugs, where it can enhance binding to target proteins and improve pharmacokinetic properties.[8] Furthermore, the benzamide core is a key component of several classes of anticancer agents, including PARP inhibitors.

Proposed Research Workflow:

References

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. scbt.com [scbt.com]

- 5. CAS 654-94-4 | this compound - Synblock [synblock.com]

- 6. This compound | 654-94-4 | INDOFINE Chemical Company [indofinechemical.com]

- 7. This compound | 654-94-4 [chemicalbook.com]

- 8. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years | MDPI [mdpi.com]

- 9. CN113698315A - Synthetic method of 2-trifluoromethyl benzamide - Google Patents [patents.google.com]

A Technical Guide to the Spectroscopic Characterization of 5-Chloro-2-(trifluoromethyl)benzamide

This guide provides an in-depth analysis of the spectroscopic data for 5-Chloro-2-(trifluoromethyl)benzamide, a key intermediate in pharmaceutical and agrochemical research. Designed for researchers, scientists, and drug development professionals, this document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Our approach emphasizes the synergy between theoretical principles and practical data interpretation, ensuring a thorough understanding of the molecule's structural features.

Introduction

This compound (C₈H₅ClF₃NO, Molar Mass: 223.58 g/mol ) is a substituted aromatic amide. The presence of a trifluoromethyl group, a chlorine atom, and an amide functionality on the benzene ring gives rise to a unique spectroscopic fingerprint. Accurate interpretation of its NMR, IR, and MS spectra is crucial for confirming its identity, assessing its purity, and understanding its chemical behavior. This guide will walk you through the expected spectroscopic characteristics of this compound, underpinned by established principles of chemical analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the protons and carbons.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-resolution NMR spectra is essential for data reproducibility and accuracy.

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

-

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (Example for a 400 MHz Spectrometer):

-

¹H NMR: